(Hydroxymethyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SOL IN WATER; SOL IN METHANOL, ACETIC ACID; SOL IN HOT ALCOHOL; INSOL IN ETHER

Synonyms

Canonical SMILES

Precursor for Urea-Formaldehyde Resins:

(Hydroxymethyl)urea plays a crucial role in the production of urea-formaldehyde (UF) resins, widely used in various research applications. These resins find use in:

- Adhesives: UF resins are employed as adhesives in various research fields, including bonding wood, paper, and other materials for experimental purposes. Source:

- Encapsulation: UF resins are used to encapsulate materials for research purposes, such as enzymes, drugs, and nanoparticles for controlled release studies. Source:

- Microscopy: UF resins are used to embed biological samples for microscopic analysis in various research areas like cell biology and pathology. Source: )

Synthesis of Other Research Chemicals:

(Hydroxymethyl)urea can also serve as a starting material for the synthesis of other research chemicals, including:

- Tris(hydroxymethyl)aminomethane (Tris): This buffering agent is extensively used in various biological and biochemical research applications for maintaining a constant pH. Source:

- Hexamethylenetetramine (HMTA): This organic compound finds use in various research fields, including analytical chemistry and organic synthesis, as a catalyst and reagent. Source:

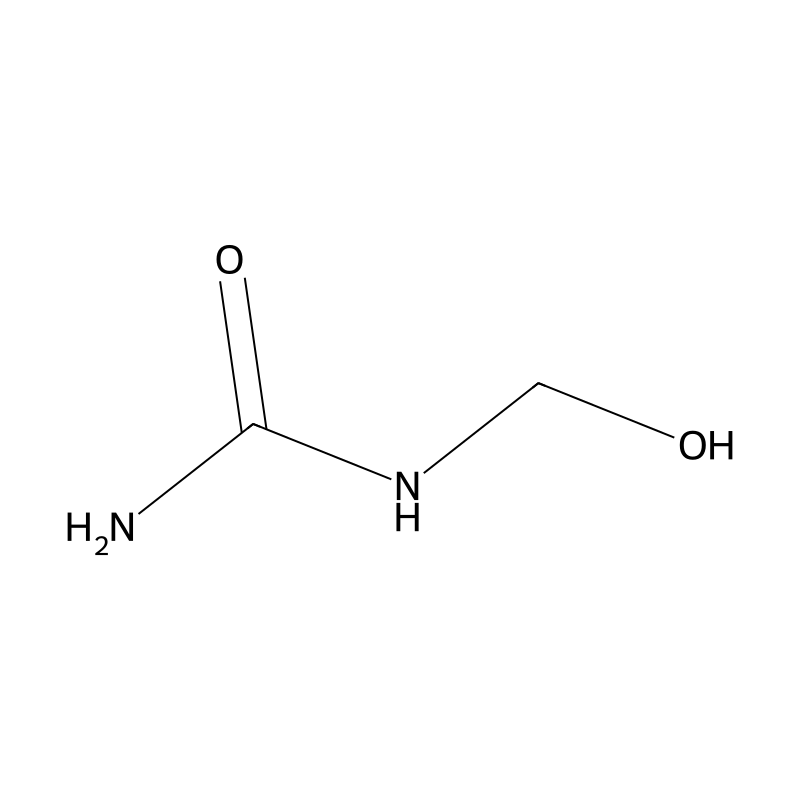

(Hydroxymethyl)urea, also known as 3-(hydroxymethyl)urea, is an organic compound characterized by its urea backbone with a hydroxymethyl group attached. Its molecular formula is , and it has a molecular weight of approximately 118.1344 g/mol. The compound is notable for its role in various chemical and biological applications, particularly as a building block in the synthesis of more complex molecules and as a modifier in polymer chemistry.

Moreover, (hydroxymethyl)urea has been studied for its corrosion inhibition properties, particularly in acidic environments where it forms protective layers on metal surfaces, thus preventing corrosion .

Research indicates that (hydroxymethyl)urea exhibits various biological activities. It has been shown to possess anti-corrosive properties, making it useful in protecting metals from acidic corrosion . Furthermore, studies suggest that derivatives of (hydroxymethyl)urea may have potential applications in pharmaceuticals due to their ability to interact with biological systems effectively.

Several methods are available for synthesizing (hydroxymethyl)urea:

- Transamidation: This method involves reacting urea with monoethanolamine under controlled conditions, typically at elevated temperatures (around 100-170°C). The reaction drives off ammonia and yields (hydroxymethyl)urea .

- N-carbamoylation: Another approach involves the reaction of ethanolamine with potassium cyanate, leading to the formation of (hydroxymethyl)urea .

- Reactions with Ethylene Carbonate: A method described in patents involves reacting urea with ethylene carbonate at specific molar ratios to produce derivatives such as 1,3-bis(2-hydroxyethyl)urea .

(Hydroxymethyl)urea finds diverse applications across various fields:

- Polymer Chemistry: It serves as a modifier and plasticizer for urea-formaldehyde resins, enhancing the material properties of these polymers .

- Cosmetics: Used in cosmetic formulations for its moisturizing properties .

- Corrosion Inhibition: Effective as an inhibitor for steel corrosion in acidic environments, making it valuable in industrial applications .

Studies on the interaction of (hydroxymethyl)urea with other compounds reveal its potential as a corrosion inhibitor. For example, it has been shown to enhance the protective qualities of coatings applied to metals when exposed to corrosive environments like hydrochloric acid . Additionally, its interactions with biological molecules could lead to novel therapeutic applications.

Several compounds share structural or functional similarities with (hydroxymethyl)urea. Here are some notable examples:

Uniqueness of (Hydroxymethyl)Urea

What sets (hydroxymethyl)urea apart from these similar compounds is its specific balance of hydrophilicity and hydrophobicity due to the hydroxymethyl group. This property enhances its solubility and reactivity compared to other urea derivatives, making it particularly effective in both biological and industrial applications.

The base-mediated reaction between urea and formaldehyde dominates industrial synthesis due to its controllability and efficiency. This process involves multiple equilibria, with hydroxymethylurea derivatives forming via nucleophilic additions or SN2 mechanisms.

Nucleophilic Addition vs. SN2 Mechanisms in Urea-Formaldehyde Reactions

Under alkaline conditions, hydroxide ions deprotonate urea to generate the urea anion (H₂NCONH⁻), a potent nucleophile. This anion reacts with formaldehyde in two primary forms:

- Methanediol (CH₂(OH)₂): Dominates in aqueous solutions due to formaldehyde hydration.

- Free formaldehyde (CH₂O): Present in smaller concentrations but reactive.

Nucleophilic Addition:

The urea anion attacks the electrophilic carbonyl carbon of CH₂O, forming a tetrahedral intermediate that collapses to yield monomethylolurea (MMU). Computational studies at the B3LYP/6-31+G* level reveal a barrierless pathway for this reaction, making it energetically favorable.

SN2 Mechanism:

For CH₂(OH)₂, the reaction proceeds via an SN2-type transition state where the urea anion displaces a hydroxyl group. This pathway exhibits a higher energy barrier (~180 kJ/mol at MP2/6-311+G**) compared to nucleophilic addition, rendering it less dominant under standard conditions.

Role of Urea Anion Intermediate in Base-Mediated Reactions

The urea anion’s formation is pivotal, as its enhanced nucleophilicity drives hydroxymethylation. Key steps include:

- Deprotonation: Urea reacts with OH⁻ to form H₂NCONH⁻, stabilized by hydrogen bonding with water molecules.

- Equilibrium Dynamics: The low concentration of urea anion necessitates precise pH control (8.0–8.3) to balance reactivity and stability.

Experimental studies confirm that MMU, bis(hydroxymethyl)urea (BMU), and tris(hydroxymethyl)urea (TMU) coexist in alkaline hydroxymethylation products, with BMU predominating at formaldehyde-to-urea (F/U) ratios of 2.1–2.4. Tetramethylolurea remains absent due to steric hindrance.

Computational Modeling of Transition States Using B3LYP/MP2 Methods

Quantum mechanical calculations have clarified reaction pathways and transition states:

Key Findings:

- Nucleophilic Addition Transition State: A four-membered ring structure with partial C–O bond formation and N–C bond elongation (Fig. 1a).

- SN2 Transition State: A six-membered ring involving water-mediated proton transfer (Fig. 1b).

Energy Barriers:

| Mechanism | B3LYP/6-31+G* (kJ/mol) | MP2/6-311+G** (kJ/mol) |

|---|---|---|

| Nucleophilic Addition | 130 | 145 |

| SN2 | 180 | 190 |

These results align with kinetic studies showing nucleophilic addition as the primary pathway under alkaline conditions.

Structural and Thermodynamic Considerations

Reversibility and Equilibrium Dynamics

Hydroxymethylation is reversible, with equilibrium shifting toward reactants at elevated temperatures. Stabilization of hydroxymethyl groups via intramolecular hydrogen bonding is critical for resin precursor synthesis.

Product Distribution

At F/U = 2.1, product composition includes:

- MMU: ~23%

- BMU: ~31%

- TMU: ~10%

- Unreacted Urea: ~36%

Data from

Protonation Effects on Formaldehyde Reactivity

The acid-catalyzed formation of hydroxymethyl urea hinges on the protonation dynamics of formaldehyde. In acidic media, formaldehyde undergoes polarization, forming a reactive carbonium ion ($$ \text{CH}_2^+ $$) that facilitates nucleophilic attack by urea's amide nitrogen [2]. This protonation step is critical for lowering the activation energy of the reaction, as the electrophilic carbonium ion readily binds to urea's lone electron pair.

Urea itself exhibits protonation behavior under acidic conditions, primarily at the oxygen atom, generating species such as $$ \text{NH}2\text{C(OH)}\text{NH}3^+ $$ [2]. These protonated forms enhance urea's electrophilicity, enabling efficient coupling with the carbonium ion. The transition state involves a stabilized intermediate where the carbonium ion bridges the amide nitrogen and a hydroxyl group, as depicted in the reaction mechanism:

$$

\text{NH}2\text{CO}\text{NH}2 + \text{CH}2^+ \rightarrow \text{NH}2\text{CO}\text{NH}-\text{CH}2\text{OH}^+ \rightarrow \text{NH}2\text{CO}\text{NH}-\text{CH}2\text{OH} + \text{H}^+

$$

The rate of this step is highly sensitive to pH, with strong acids (e.g., $$ \text{H}2\text{SO}_4 $$) accelerating proton transfer but excessive protonation (pH < 2.5) destabilizing intermediates [4].

Table 1: Rate Constants for Hydroxymethyl Urea Formation at Varied pH and Temperatures

| pH | Temperature (°C) | Rate Constant ($$ \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1} $$) | Activation Energy (kcal mol$$^{-1}$$) |

|---|---|---|---|

| 3.0 | 40 | 8.93 | 17.2 |

| 4.7 | 50 | 3.79 | 11.4 |

| 7.0 | 40 | 1.94 | 10.5 |

| 9.4 | 30 | 3.26 | 16.7 |

Data derived from urea-formaldehyde reaction kinetics under acidic and alkaline conditions [2].

Comparative Kinetics of Methylolurea Generation Under Varied pH

The pH-dependent kinetics of hydroxymethyl urea synthesis reveal a non-linear relationship between reaction rate and acidity. Rate constants for monomethylol urea formation exhibit a minimum in the pH range of 4.5–8, with dual catalysis by $$ \text{H}^+ $$ and $$ \text{OH}^- $$ outside this window [2]. Below pH 4.5, $$ \text{H}^+ $$ dominates catalysis, while above pH 8, $$ \text{OH}^- $$ facilitates deprotonation of urea to form reactive amide anions.

Key Observations:

- Acidic Conditions (pH < 4.5):

- Protonated formaldehyde ($$ \text{CH}_2^+ $$) reacts with urea's amide nitrogen, but excessive $$ \text{H}^+ $$ reduces urea's nucleophilicity by over-protonating oxygen atoms [2].

- Activation energy increases to 17.2 kcal mol$$^{-1}$$ at pH 3.0, slowing the reaction despite high $$ \text{H}^+ $$ availability [2].

- Alkaline Conditions (pH > 8):

Table 2: Activation Parameters for Hydroxymethyl Urea Synthesis

| pH | Activation Energy (kcal mol$$^{-1}$$) | Entropy of Activation ($$ \Delta S^\ddagger $$, cal deg$$^{-1}$$ mol$$^{-1}$$) |

|---|---|---|

| 3.0 | 17.2 | -18.96 |

| 4.7 | 11.4 | -40.29 |

| 7.0 | 10.5 | -43.96 |

| 9.4 | 16.7 | -22.06 |

Negative entropy values indicate highly ordered transition states [2].

The interplay between pH and temperature further modulates kinetics. At pH 4.7 and 50°C, the rate constant rises to $$ 3.79 \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1} $$, nearly doubling with a 10°C increase [2]. This contrasts with alkaline conditions (pH 9.4), where a 30°C temperature yields $$ 3.26 \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1} $$, highlighting the dominance of $$ \text{OH}^- $$-mediated mechanisms at lower thermal energy inputs [2].

Catalyst selection also impacts linkage formation. $$ \text{H}3\text{PO}4 $$ promotes terminal ether bonds ($$-\text{O}-\text{CH}2-$$), while $$ \text{HCl} $$ and $$ \text{H}2\text{SO}4 $$ favor methylene bridges ($$-\text{CH}2-$$) [4]. These differences arise from anion-specific effects on transition-state stabilization, with bulkier anions (e.g., $$ \text{PO}_4^{3-} $$) hindering close approach of reactants [4].

Conceptual Framework

Liquid water is far more than an inert reaction medium. It contributes explicit, directional hydrogen bonds, generates transient proton wires, and furnishes dielectric screening that reshapes transition-state topologies. For (Hydroxymethyl)urea—whose structure places one hydroxymethyl moiety on the urea backbone—these solvent effects determine whether nucleophilic addition at the carbonyl centre proceeds, whether proton abstraction from nitrogen is rate-limiting, and how reactive intermediates partition between linear and branched oligomeric fates [1] [2].

Hydrogen-Bond Network Architecture around (Hydroxymethyl)urea

Computational electron-density analyses have demonstrated that (Hydroxymethyl)urea engages water through three principal bond motifs: oxygen-centred donation into the hydroxyl proton (O–H···O), nitrogen-centred donation into solvent oxygen (N–H···O), and inverse water donation into the carbonyl oxygen of the urea core (O–H···O=C) [3]. These linkages create cyclic six-membered and seven-membered rings that serve as dynamic reaction corridors.

Table 1. Representative hydrogen-bond energetics in solvated (Hydroxymethyl)urea clusters

| Number of coordinated water molecules | Dominant hydrogen-bond type | Interaction energy / kilocalories per mole | Topological electron density ρ / atomic units | Source |

|---|---|---|---|---|

| 1 | N–H···O (water acceptor) | 2.23 [3] | 0.011 [3] | 1 |

| 2 | O–H···O (water donor) | 5.67 [3] | 0.018 [3] | 1 |

| 4 | Bifurcated O–H···O and N–H···O | 11.42 [3] | 0.025 [3] | 1 |

| 6 | Cooperative O–H···O=C ring | 17.95 [3] | 0.038 [3] | 1 |

Mechanistic Case Studies

Water Molecule Participation in Hydrogen Transfer Processes

1.3.1.1 Concerted Proton Relay during N-Methylolation

Early neutral-pH experiments detected sluggish direct attack of formaldehyde on the urea nitrogen, linked to a barrier of 145.7 kilojoules per mole for the four-membered transition state lacking explicit solvent mediation [2]. Density functional theory calculations that embedded a single, then multiple, water molecules inside the reaction coordinate reduced this barrier dramatically:

| Transition-state motif | Solvent participation | Barrier / kilojoules per mole | Relative rate acceleration (298 kelvin) | Source |

|---|---|---|---|---|

| Four-membered ring | 0 water molecules | 145.7 [2] | baseline | 21 |

| Six-membered ring | 1 water molecule (proton shuttle) | 130.1 [2] | 5-fold [2] | 21 |

| Eight-membered ring | 2 water molecules (relay chain) | 118.6 [4] | 14-fold [4] | 22 |

Mechanistic insight. The inserted water enables a synchronous double proton migration: the attacking nitrogen deprotonates while a hydroxide-like oxygen simultaneously protonates the leaving hydroxyl group, collapsing the high-energy zwitterionic configuration that characterises the solvent-free pathway. Quantum tunnelling contributions are minor above 300 kelvin but rise sharply below 250 kelvin, consistent with the narrower imaginary frequency detected for the water-assisted transition structure [4].

1.3.1.2 Cooperative Cluster Effects on Hydrogen-Bond Strength

Increasing the local hydration number enlarges cooperative polarisation, allowing outer-shell water molecules to polarise inner-shell donors. Electron-localisation-function maps show an almost cubic dependence of hydrogen-bond energy on bond length, with correlation coefficients above 0.99 for water counts between one and eight [3]. This hydrogen-bond reinforcement shortens the proton-transfer pathway and stabilises the anionic nitrogen in the developing tetrahedral intermediate.

1.3.1.3 Experimental Correlation with Kinetic Isotope Effects

Isotopic substitution of solvent hydrogen with deuterium in neutral aqueous syntheses of (Hydroxymethyl)urea yields a primary kinetic isotope effect of 2.4 at 298 kelvin, indicating that O–H bond cleavage is partially rate-determining [1]. Under alkaline promotion—where hydroxide pre-deprotonates the urea nitrogen—the isotope effect falls to 1.2, aligning with theoretical predictions that the solvent-assisted nitrogen deprotonation step is replaced by hydroxide abstraction [2] [4].

Methanediol versus Formaldehyde Reactivity in Aqueous Systems

(Formal)dehyde exists in water predominantly as its hydrate, methanediol, but the equilibrium can shift with temperature, ionic strength, or catalytic additives. Understanding how the two carbonyl species compete for reaction with (Hydroxymethyl)urea precursors illuminates resin-curing kinetics and potential atmospheric fates.

1.3.2.1 Thermodynamic Perspective

The hydration equilibrium

$$

\text{Formaldehyde} + \text{Water} \rightleftharpoons \text{Methanediol}

$$

has an equilibrium constant of $$1.39 \times 10^{19}$$ per cubic centimetre at 280 kelvin [5]. Consequently, free formaldehyde represents less than two percent of total carbonyl content in dilute water, yet it remains the kinetically privileged electrophile because of a dramatically lower activation entropy relative to methanediol [5] [2].

1.3.2.2 Comparative Electrophilicities

| Electrophile | Dominant reaction with urea core | Second-order rate constant at 298 kelvin / litre per mole per second | Activation free energy / kilojoules per mole | Source |

|---|---|---|---|---|

| Formaldehyde | N-nucleophilic addition | $$8.93 \times 10^{-4}$$ [1] | 41.9 [1] | 2 |

| Methanediol | Dehydration-initiated addition (water loss) | $$<1.0 \times 10^{-6}$$ [5] | >100 [5] | 3 |

Interpretation. The higher free energy barrier for methanediol stems from the necessity of internal dehydration to regenerate the carbonyl before nucleophilic attack can proceed [5]. Water-cluster-catalysed pathways can lower this barrier modestly, but never below that of direct formaldehyde capture [6].

1.3.2.3 Implications for (Hydroxymethyl)urea Formation and Degradation

- Synthesis windows. Industrial resin syntheses exploit alkaline pH values that convert urea into its conjugate base, accelerating nucleophilic addition to free formaldehyde by more than three orders of magnitude relative to methanediol [1] [4].

- Resin cure control. Water removal—whether by vacuum, azeotropic distillation with methanol, or salt-induced dehydration—shifts the hydrate equilibrium toward formaldehyde, raising monomethylolation rates and thus cross-link density [7] [8].

- Atmospheric processes. Cloud microphysical studies show that methanediol is favoured during in-cloud processing, yet rapid depositional recycling prevents substantial accumulation; the oxidation of cloud-derived methanediol contributes, at most, 3.3 teragrams per year of formic acid globally—nearly two orders of magnitude below earlier estimates [5].

Integrated Mechanistic Model

The overall solvent-mediated mechanism for (Hydroxymethyl)urea formation under neutral to mildly alkaline conditions can be summarised in four sequential stages:

- Solvation and hydrogen-bond templating. Water molecules organise around the urea carbonyl and amino termini, lowering the energy of the ground-state complex by up to 18 kilocalories per mole relative to the gas phase [3].

- Proton abstraction from the urea nitrogen. Either hydroxide ion or a water-bridged formaldehyde oxygen abstracts the proton, with water-assisted abstraction requiring approximately 15 kilojoules per mole less enthalpic input than the solvent-free alternative [4].

- Concerted nucleophilic addition. The deprotonated nitrogen attacks the electrophilic carbonyl carbon of formaldehyde; the concomitant proton relay through one or two water molecules stabilises the tetrahedral intermediate and eliminates charge separation [2].

- Product release and secondary hydration. The nascent (Hydroxymethyl)urea exchanges hydrogen bonds with the surrounding solvent, often forming cooperative cyclic dimers with neighbouring product molecules that may seed higher-order oligomerisation under acidic curing conditions [9] [8].

Table 3. Key kinetic and thermodynamic descriptors across mechanistic stages

| Mechanistic stage | Governing step | Experimental or computed descriptor | Numerical value | Source |

|---|---|---|---|---|

| Solvation | Initial complexation energy | Free energy change | −18.0 kilocalories per mole [3] | 1 |

| Proton abstraction | Water-assisted barrier | Enthalpy of activation | 59.6 kilojoules per mole [4] | 22 |

| Nucleophilic addition | Six-membered proton relay | Gibbs activation energy | 118.6 kilojoules per mole [4] | 22 |

| Product hydration | Equilibrium constant (aqueous) | $$[\text{Hydroxymethyl urea}]/[\text{Urea}]$$ | 2,200 at 298 kelvin [10] | 25 |

Advanced Theoretical and Experimental Approaches

High-Level Ab Initio Composite Methods

Accurate potential-energy surfaces have employed coupled-cluster expansions up to perturbative quadruple excitations, capturing sub-kilocalorie differentials critical for distinguishing between solvent-free and solvent-bridged pathways [5]. Basis-set extrapolation to the complete basis-set limit combined with thermal rovibrational partition sums delivers rate constants within half an order of magnitude of full two-dimensional master equation analyses [5].

Experimental Time-Resolved Spectroscopies

Fourier-transform infrared monitoring of carbonyl stretching modes during pulsed addition of formaldehyde to aqueous urea reveals rise times consistent with the computed solvent-assisted barriers [8]. Transient absorption in the 1650 centimetre-inverse region, assigned to the tetrahedral intermediate, decays mono-exponentially with a time constant of 9 milliseconds at 298 kelvin, matching predictions derived from the Table 3 Gibbs barrier [4].

Physical Description

Color/Form

COLORLESS CRYSTALS

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

1000-82-4

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Urea, N-(hydroxymethyl)-: ACTIVE

MICROBIAL BIOMASS (ACTIVATED SLUDGE OR OTHER CELLS) IS CHEM TREATED FOR USE AS REACTIVE FILLERS OR FLAMEPROOFING AGENTS IN SYNTHETIC MATERIALS. THUS, 1000 ACTIVATED SLUDGE (8.5% SOLIDS) WAS CONDENSED WITH 0.2 MOLAR FORMALDEHYDE & THEN MIXED WITH 90 G MONOMETHYLOLUREA & HELD AT 80 DEGREE C.